molecular formula C13H16O2 B018105 4-(Tert-butyl)cinnamic acid CAS No. 1208-65-7

4-(Tert-butyl)cinnamic acid

Cat. No.: B018105
CAS No.: 1208-65-7
M. Wt: 204.26 g/mol
InChI Key: QFSPZKLJQZSLQU-RMKNXTFCSA-N
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Description

4-(Tert-butyl)cinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mitochondrial Function and Cerebroprotection

4-Hydroxy-3,5-di-tertbutyl cinnamic acid has been studied for its potential to restore mitochondrial function in cases of cerebral ischemia. Research involving rabbits with experimentally induced cerebral ischemia demonstrated that the compound could reduce neurological deficits and restore mitochondrial membrane potential. Its administration was associated with increased ATP generating ability and a normalization of aerobic/anaerobic metabolism, suggesting significant cerebroprotective properties. The potential mechanism involves normalization of mitochondrial function (Pozdnyakov et al., 2022).

Antioxidant and Antiradical Activities

Several studies have focused on the antioxidant properties of 4-hydroxy-3,5-di-tert-butylcinnamic acid. Predictions based on quantum-chemical calculations indicated high antioxidant activity, which was subsequently confirmed experimentally. This compound's antioxidant properties could be leveraged in the development of new pharmaceuticals (Agadzhanyan et al., 2010).

Synthesis and Chemical Reactions

The regioselectivity of tert-butyllithium addition to cinnamic acid varies with reaction conditions and substituent electronic effects, highlighting the versatility of cinnamic acid derivatives in synthetic chemistry. This adaptability is crucial for creating compounds with tailored physical and chemical properties for various applications, from pharmaceuticals to materials science (Aurell et al., 2001).

Anticancer and Antimicrobial Potential

Cinnamic acid derivatives, including those with tert-butyl groups, have been reviewed for their anticancer potentials. Despite a rich medicinal tradition, the comprehensive biological activities of these compounds against cancer cells have only begun to be thoroughly explored in recent decades, underscoring a potential for development into anticancer agents (De et al., 2011).

Mechanism of Action

Target of Action

4-(Tert-butyl)cinnamic acid, also known as (E)-3-(4-(tert-butyl)phenyl)acrylic acid, has been found to have antimicrobial and hypolipidemic activities . The primary targets of this compound are pathogenic fungi and bacteria , as well as lipid metabolism in hyperlipidemic rats .

Mode of Action

The compound interacts with its targets in a unique way. In the case of fungi, it directly interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its antimicrobial and hypolipidemic activities. In fungi, the compound disrupts the function of the cell wall and membrane, which are crucial for the survival of the organism . In hyperlipidemic rats, the compound appears to influence lipid metabolism, leading to a decrease in triglycerides and total cholesterol .

Pharmacokinetics

The compound’s significant decrease in triglycerides and total cholesterol in the plasma of hyperlipidemic rats suggests that it is well-absorbed and distributed in the body .

Result of Action

The result of the action of this compound is the death of pathogenic fungi and bacteria, and a decrease in lipid levels in hyperlipidemic rats . These effects make the compound a potential candidate for the development of new antimicrobial and hypolipidemic drugs.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity could be affected by the presence of other substances that interact with the same targets . Similarly, the compound’s hypolipidemic activity could be influenced by the diet and lifestyle of the individual . .

Safety and Hazards

4-(Tert-butyl)cinnamic acid is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSPZKLJQZSLQU-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3 L one neck flask fit with a reflux condenser, magnetic stirrer, and nitrogen inlet was charged with p-t-butylbenzaldehyde (145.5 g, 0.90 mol), acetic anhydride (106 mL, 1.12 mol), and sodium acetate (7.36 g, 0.90 mol). After refluxing for 48.5 hours the reaction was cooled and water was added slowly to roughly triple the total volume as a yellow solid formed. The solids were filtered and washed with water (200 mL), reslurried in water and refiltered and washed again with water (750 mL total). The product was partially dried in the vacuum oven to give 4-t-butlycinnamic acid (248 g). 1HNMR (CD3SOCD3, 500 MHz) mostly trans isomer δ7.58 (d, JAB=8.5 Hz, 2H); 7.54 (d, J=15.5 Hz, 1H); 7.41 (d, JAB=7.5 Hz, 2H); 6.46 (d, J=16.0 Hz, 1H); 1.26 (s, 9H).
[Compound]
Name
one
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
145.5 g
Type
reactant
Reaction Step One
Quantity
106 mL
Type
reactant
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Quantity
7.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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